Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is a chemical compound with the molecular formula C8H11N5. It is known for its unique structure, which includes a hydrazinecarboximidamide group attached to a phenyl ring substituted with an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- typically involves the reaction of hydrazinecarboximidamide with 4-aminobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as column chromatography may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the phenyl ring can participate in substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The compound’s structure allows it to form stable complexes with metal ions, which can further influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboximidamide, 2-[(4-methylphenyl)methylene]-
- Hydrazinecarboximidamide, 2-[(4-chlorophenyl)methylene]-
- Hydrazinecarboximidamide, 2-[(4-nitrophenyl)methylene]-
Uniqueness
Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]- is unique due to the presence of the amino group on the phenyl ring, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets and enhances the compound’s reactivity in various chemical reactions .
Properties
CAS No. |
89481-41-4 |
---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
2-[(4-aminophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H11N5/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,9H2,(H4,10,11,13) |
InChI Key |
QFXOKWKALRAJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.